4-Methoxy-3,5-dimethylbenzamide
Description
4-Methoxy-3,5-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is characterized by a benzamide structure with methoxy and dimethyl substituents on the benzene ring
Properties
IUPAC Name |
4-methoxy-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMWXFRPFWQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,5-dimethylbenzamide typically involves the acylation of 4-methoxy-3,5-dimethylbenzoic acid with an appropriate amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxybenzamide: Lacks the dimethyl substituents, which may affect its reactivity and biological activity.
3,5-Dimethylbenzamide: Lacks the methoxy group, which can influence its chemical properties and applications.
4-Methoxy-3,5-dimethylbenzoic acid: The carboxylic acid analog, which has different reactivity and uses.
Uniqueness: This combination of substituents can enhance its stability and biological activity compared to similar compounds .
Biological Activity
4-Methoxy-3,5-dimethylbenzamide is a derivative of benzamide that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticonvulsant properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO\
- Molecular Weight : 193.25 g/mol
- IUPAC Name : 4-methoxy-N,3,5-trimethylbenzamide
This compound features a methoxy group and two methyl groups on the aromatic ring, which may influence its biological interactions.
Recent studies have indicated that derivatives of benzamide, including this compound, exhibit antiviral properties. A notable study evaluated the compound's effectiveness against Hepatitis B virus (HBV). The mechanism appears to involve the modulation of intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication. Specifically, the compound was shown to increase A3G levels in HepG2.2.15 cells, leading to reduced HBV DNA replication .
Efficacy Data
The antiviral efficacy is quantified using IC values, which represent the concentration required to inhibit viral replication by 50%. For instance:
| Compound | Virus Type | IC (µM) |
|---|---|---|
| This compound | HBV (wild-type) | 1.99 |
| This compound | HBV (drug-resistant) | 3.30 |
| Lamivudine (control) | HBV | 10.0 |
These findings suggest that this compound is significantly more effective than lamivudine against both wild-type and drug-resistant strains of HBV .
Anticonvulsant Activity
In addition to its antiviral properties, there is evidence suggesting that benzamide derivatives exhibit anticonvulsant activity. For example, structural analogs have been shown to antagonize seizures induced by maximal electroshock (MES) in animal models. The compound demonstrated an effective dose (ED) ranging from 1.7 mg/kg in various tested analogs .
Study on Antiviral Effects
A study published in PMC evaluated the in vitro and in vivo effects of IMB-0523 (a derivative closely related to this compound). The results indicated that treatment with IMB-0523 led to significant reductions in HBV replication rates and increased A3G levels in treated cells .
Anticonvulsant Research
Another research effort focused on the anticonvulsant properties of related benzamide compounds. The study highlighted that modifications to the benzamide structure could enhance efficacy against seizures while minimizing metabolic degradation through N-acetylation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
